![molecular formula C20H31N3O2S B2897141 3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide CAS No. 1426314-58-0](/img/structure/B2897141.png)
3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound can often be achieved through various pathways. The choice of pathway can depend on factors such as the availability and cost of starting materials, the number of steps, the overall yield, and the environmental impact of the process .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Research has been conducted on chemical modifications and synthesis of related compounds, demonstrating their versatility in chemical reactions. For instance, Collins et al. (2000) discussed the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showcasing the potential of such compounds in generating a variety of chemical structures through reactions like methylation and reaction with morpholine (Collins, Hughes, & Johnson, 2000).
Crystal Structure and Antitumor Activity
- The synthesis and crystal structure analysis of compounds containing morpholino groups have been linked to distinct inhibitory capacities against cancer cell proliferation. For example, Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and determined its crystal structure, finding it possesses significant antitumor activity (Ji et al., 2018).
Biological Activity
- The biological activity of morpholine and related compounds has been extensively studied, indicating their potential in the treatment of various diseases. Lu et al. (2017) highlighted the synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrating effective inhibition of cancer cell line proliferation (Lu et al., 2017).
Antimicrobial Activity
- Mannich base derivatives incorporating morpholino groups have been synthesized and tested for their antimicrobial properties, showing promising results against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Synthesis and Applications in NLO Materials
- The synthesis and detailed spectroscopic studies of novel compounds, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been conducted. These studies include DFT analyses and nonlinear optical (NLO) properties exploration, indicating the potential application of such compounds in NLO materials. The high hyperpolarizability values suggest these compounds could be promising candidates for future NLO material development (Devi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-20(21-9-4-8-18-6-2-1-3-7-18)23-10-5-15-26-17-19(23)16-22-11-13-25-14-12-22/h1-3,6-7,19H,4-5,8-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALSIUIYFIWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide |
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